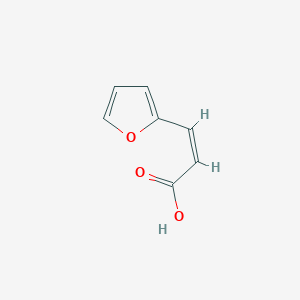

2-Propenoic acid, 3-(2-furanyl)-, (Z)-

Description

Contextual Significance within Furan (B31954) Chemistry and Bio-based Platform Chemicals

The chemical industry is undergoing a significant transformation, shifting from a reliance on petroleum-based feedstocks to more sustainable, bio-based resources. rsc.org In this paradigm, furan derivatives, obtainable from the dehydration of carbohydrates found in biomass, have emerged as key "platform chemicals". acs.orgresearchgate.net Compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), derived from hemicellulose and cellulose (B213188) respectively, serve as versatile starting materials for a wide array of valuable chemicals and materials. rsc.orgresearchgate.net

(Z)-2-Propenoic acid, 3-(2-furanyl)- belongs to this family of furanic compounds. Its synthesis often starts from furfural, one of the most prominent bio-based platform molecules. orgsyn.orgnih.gov The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique reactivity to the molecule. The conjugated system, which includes the furan ring, the olefinic double bond, and the carboxylic acid group, provides multiple sites for chemical modification. This structural feature allows it and its derivatives to be used as intermediates in the synthesis of pharmaceuticals, polymers, and other specialty chemicals, highlighting the drive to create value-added products from renewable resources. mdpi.comacs.orgresearchgate.net The study of such bio-derived furanic compounds is a cornerstone of green and sustainable chemistry. mdpi.com

Stereochemical Isomerism and the Importance of the (Z)-Configuration

Stereochemical isomerism refers to compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the case of 2-Propenoic acid, 3-(2-furanyl)-, isomerism arises from the geometry of the carbon-carbon double bond in the propenoic acid chain. This results in two geometric isomers: (Z) and (E).

The (Z) and (E) nomenclature is used to describe the absolute configuration of the double bond. The Cahn-Ingold-Prelog priority rules are applied to the substituents on each carbon of the double bond. libretexts.org If the higher-priority groups are on the same side of the double bond, the configuration is designated (Z), from the German zusammen (together). If they are on opposite sides, the configuration is (E), from the German entgegen (opposite). For 3-(2-furanyl)-2-propenoic acid, the (Z)-isomer is also referred to as the cis-isomer, where the furan ring and the carboxylic acid group are on the same side of the double bond. The (E)-isomer is the trans form.

The specific spatial arrangement of the (Z)-configuration can significantly influence the molecule's physical properties and chemical reactivity compared to its (E) counterpart. For instance, the geometry can affect melting point, solubility, and crystal packing. Furthermore, the stereochemistry is critical in reactions where specific spatial orientation is required, such as in polymerization or complex biological interactions. The selective synthesis of the (Z)-isomer or its separation from the (E)-isomer is a key challenge and focus in synthetic chemistry, as the properties and potential applications of each isomer can be distinct. For example, the stereochemistry of reactants in Diels-Alder reactions, a common transformation for furan derivatives, can influence the structure and properties of the resulting products. acs.orgresearchgate.net

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Systematic Name | (2E)-3-(furan-2-yl)prop-2-enoic acid | (2Z)-3-(furan-2-yl)prop-2-enoic acid |

| Common Name | trans-3-(2-Furyl)acrylic acid | cis-3-(2-Furyl)acrylic acid |

| Melting Point | 139-141 °C | Data not widely available, often converts to (E)-isomer |

| Appearance | White to light yellow crystalline powder | Generally less stable |

Historical Perspectives and Early Synthetic Approaches to Furanacrylic Acids

The synthesis of furanacrylic acids dates back to early investigations into the reactivity of furan derivatives. The most common and historically significant methods for preparing α,β-unsaturated acids like 3-(2-furyl)acrylic acid are condensation reactions involving furfural.

Two classical methods are particularly prominent:

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (in this case, furfural) with an acid anhydride (B1165640) (like acetic anhydride) in the presence of the sodium or potassium salt of the corresponding carboxylic acid (e.g., potassium acetate). The reaction typically requires elevated temperatures to proceed. researchgate.net Studies have investigated the kinetics and mechanism of the Perkin reaction for synthesizing α-furylacrylic acid. researchgate.net

Knoevenagel Condensation: A more widely used and often more efficient method is the Knoevenagel condensation. orgsyn.org This approach involves the reaction of furfural with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine (B6355638). orgsyn.orgias.ac.in This method is generally preferred due to its milder reaction conditions and often higher yields. orgsyn.org A significant body of literature describes the optimization of this reaction by varying catalysts and solvents. researchgate.netias.ac.in

These early synthetic routes typically yield the more thermodynamically stable (E)-isomer as the major product. The synthesis of the pure (Z)-isomer is more challenging and often requires specific photochemical methods (e.g., UV irradiation of the (E)-isomer) or stereoselective synthetic strategies that are not as straightforward as the classical condensation reactions.

| Reaction | Reactants | Catalyst/Conditions | Primary Product |

|---|---|---|---|

| Perkin Reaction | Furfural, Acetic Anhydride | Potassium Acetate, Heat | (E)-3-(2-Furyl)acrylic acid |

| Knoevenagel Condensation | Furfural, Malonic Acid | Pyridine, Heat | (E)-3-(2-Furyl)acrylic acid |

Structure

3D Structure

Properties

CAS No. |

25129-65-1; 539-47-9 |

|---|---|

Molecular Formula |

C7H6O3 |

Molecular Weight |

138.122 |

IUPAC Name |

(Z)-3-(furan-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- |

InChI Key |

ZCJLOOJRNPHKAV-ARJAWSKDSA-N |

SMILES |

C1=COC(=C1)C=CC(=O)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for Z 2 Propenoic Acid, 3 2 Furanyl

Stereocontrolled Synthesis Strategies

Stereocontrolled synthesis is paramount in obtaining the (Z)-isomer. This involves carefully selecting reagents, catalysts, and reaction conditions to influence the stereochemical outcome of the bond-forming reaction.

The condensation reaction between furfural (B47365) (furan-2-carbaldehyde) and an active methylene (B1212753) compound, such as malonic acid, is a common route to synthesize 3-(2-furyl)acrylic acid. evitachem.comzhishangchem.comnih.gov This reaction, often referred to as a Knoevenagel or a modified Perkin condensation, typically yields the (E)-isomer as the predominant product due to its higher thermodynamic stability. However, the ratio of Z/E isomers can be influenced by the reaction conditions.

One study investigated the Knoevenagel condensation of furfural with malonic acid using piperidine (B6355638) as a catalyst in a pyridine (B92270) solvent. researchgate.net The research focused on optimizing the yield of the resulting α-furylacrylic acid by varying the molar ratios of reactants and the reaction time and temperature. While the primary goal was yield optimization, the conditions employed can affect the isomer ratio. For instance, running the reaction for 2.5 hours at 95 °C resulted in a 92.8% yield of α-furylacrylic acid with 99.5% purity after isolation. researchgate.net Research has shown that in the synthesis of related 3-(furan-2-yl)propenoic acids, reaction products can be isolated as exclusively E-isomers or as mixtures of E- and Z-isomers, indicating that the substituents on the furan (B31954) ring and the specific condensation conditions play a crucial role in the stereochemical outcome. nih.gov

| Parameter | Optimized Value |

|---|---|

| Molar Ratio (Furfural:Malonic Acid:Pyridine:Piperidine) | 1.0 : 1.4 : 2.4 : 0.025 |

| Reaction Temperature | 95 °C |

| Reaction Time | 2.5 hours |

| Yield | 92.8% |

| Purity | 99.5% |

Control of the Z/E ratio in these condensations remains a significant challenge, often necessitating specific purification methods to isolate the desired (Z)-isomer.

To overcome the preference for the (E)-isomer, alternative synthetic strategies can be employed that are specifically designed to favor the formation of the (Z)-isomer. One such approach involves a modified Knoevenagel condensation using different active methylene compounds.

A notable example is the condensation of furan-2-carbaldehyde with 1-(benzothiazol-2'-ylthio)propan-2-one. This reaction has been shown to lead exclusively to the formation of the Z-isomer of the resulting product, 3-(benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one. nih.gov While this produces a different final molecule, the principle demonstrates a powerful strategy for achieving Z-selectivity. The specific electronic and steric properties of the 1-(benzothiazol-2'-ylthio)propan-2-one reagent direct the stereochemical course of the condensation with furan-2-carbaldehyde to yield a single, geometrically defined isomer. nih.gov This approach suggests that careful selection of the active methylene component is a viable strategy for the directed synthesis of other (Z)-isomers derived from furfural.

The choice of catalyst can significantly influence the outcome of chemical reactions, including the stereoselectivity of condensation reactions. In the context of synthesizing 3-(2-furyl)acrylic acid and related compounds, both base and acid catalysts are employed.

Basic catalysts are common in Knoevenagel and Perkin-type reactions. Piperidine, often used in a pyridine solvent, is a classic example that facilitates the condensation of furfural and malonic acid. researchgate.net The basicity and structure of the catalyst can greatly affect the reaction rate. researchgate.net

Heterogeneous catalysts have also been explored for aldol (B89426) condensations involving furfural, which is a related C-C bond-forming reaction. mdpi.com Materials such as magnesium-aluminum (Mg-Al) mixed oxides derived from hydrotalcites have demonstrated high activity and longevity in the continuous aldol condensation of furfural with cyclohexanone. mdpi.com Similarly, potassium-containing BEA zeolites have been used as basic catalysts for the aldol condensation of furfural and acetone. researchgate.net These studies highlight the potential of solid catalysts to drive these reactions, although their influence on the Z/E stereoselectivity of the acrylic acid product is an area that requires further specific investigation. The development of a catalyst that selectively promotes the formation of the (Z)-isomer would be a significant advancement in the synthesis of this compound.

Separation and Purification of (Z)-2-Propenoic acid, 3-(2-furanyl)-

When synthesis yields a mixture of (Z) and (E) isomers, effective separation techniques are required to isolate the pure (Z)-isomer.

The structural differences between (Z) and (E) isomers, though subtle, lead to different physical properties such as solubility, polarity, and pKa. These differences can be exploited for separation through crystallization and precipitation.

A method known as selective acidification has been successfully used to separate E and Z isomers of acrylic acid derivatives. researchgate.net This technique involves converting the mixture of acidic isomers into their corresponding sodium salts by treatment with a base. The solution of mixed salts is then carefully acidified, for example by slowly lowering the pH. Due to differences in their crystal lattice energies or solubilities, one isomer will preferentially precipitate out of the solution at a specific pH, allowing for its isolation by filtration. researchgate.net This process can be repeated to improve purity.

Furthermore, standard recrystallization from a suitable solvent is a fundamental technique for purification. evitachem.com The (Z)-isomer, often being less stable and having different crystal packing, may exhibit different solubility profiles compared to the (E)-isomer, enabling separation through careful control of temperature and solvent composition.

Chromatography is a powerful technique for separating chemical compounds based on their differential distribution between a stationary phase and a mobile phase. For geometric isomers like the (Z) and (E) forms of 3-(2-furyl)acrylic acid, this method can be highly effective.

Column chromatography is a common and accessible method for isomer separation on a preparative scale. The success of this technique has been demonstrated for the separation of E/Z isomers of other complex organic molecules, such as tetraphenylethylene (B103901) derivatives, yielding pure isomers. rsc.org The choice of a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase with the correct polarity is crucial for achieving resolution. The slightly different polarities of the (Z) and (E) isomers cause them to travel through the column at different rates, allowing for their collection as separate fractions.

For analytical and semi-preparative purposes, High-Performance Liquid Chromatography (HPLC) offers superior resolution. researchgate.net Reverse-phase HPLC, typically using a C18 column as the stationary phase and a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) as the mobile phase, is well-suited for separating isomers of organic acids. researchgate.net By optimizing the mobile phase composition, flow rate, and detection wavelength, a baseline separation of the (Z) and (E) isomers can be achieved, enabling both quantification and isolation of the pure (Z)-isomer. researchgate.net

Physicochemical Methods for Isomer Enrichment

The synthesis of 2-propenoic acid, 3-(2-furanyl)- often results in a mixture of (E) and (Z) isomers, with the former typically being the major product due to its greater thermodynamic stability. Therefore, methods for the enrichment of the less stable (Z)-isomer are crucial for obtaining this compound in high purity. These methods exploit the different physicochemical properties of the geometric isomers.

One of the most effective techniques for enriching the (Z)-isomer is photoisomerization . This process involves irradiating a solution of the (E)-isomer with ultraviolet (UV) light. The absorption of UV radiation excites the π-electrons of the double bond, leading to a temporary loss of its rigid character and allowing for rotation around the carbon-carbon single bond in the excited state. Upon relaxation, the molecule can return to the ground state as either the (E) or (Z) isomer. By carefully selecting the wavelength of light and the reaction conditions, a photostationary state can be reached where the proportion of the (Z)-isomer is significantly increased. For analogous compounds like cinnamic acid, UV irradiation has been successfully employed to convert the trans ((E)) isomer to the cis ((Z)) isomer.

Fractional crystallization is another method that can be employed for isomer separation. This technique relies on the differences in solubility between the (E) and (Z) isomers in a particular solvent. Due to their different shapes and crystal packing efficiencies, geometric isomers often exhibit distinct solubilities. The (E)-isomer of 2-propenoic acid, 3-(2-furanyl)- is generally a solid with a well-defined crystal structure, while the (Z)-isomer may have a lower melting point and different solubility characteristics. By carefully selecting a solvent and controlling the temperature, it is possible to selectively crystallize one isomer, leaving the other enriched in the solution.

Chromatographic techniques offer a powerful tool for the separation of geometric isomers on both analytical and preparative scales. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. By choosing an appropriate stationary phase (e.g., silica gel, reversed-phase C18) and optimizing the mobile phase composition, baseline separation of the (E) and (Z) isomers can often be achieved. Preparative HPLC can then be used to isolate the pure (Z)-isomer.

Green Chemistry Principles in the Synthesis of (Z)-2-Propenoic acid, 3-(2-furanyl)-

The application of green chemistry principles to the synthesis of (Z)-2-propenoic acid, 3-(2-furanyl)- is crucial for developing sustainable and environmentally friendly processes. Key aspects include the use of renewable feedstocks and the implementation of reaction conditions that minimize waste and energy consumption.

Utilization of Bio-renewable Feedstocks (e.g., Furfural)

A significant advantage in the green synthesis of 2-propenoic acid, 3-(2-furanyl)- is the availability of furfural, a key starting material, from renewable biomass. nih.govnih.govosti.govmdpi.com Furfural is produced through the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose), which are abundant in lignocellulosic biomass such as agricultural residues (e.g., corn cobs, sugarcane bagasse) and hardwoods. nih.govnih.govosti.govmdpi.com The utilization of furfural aligns with the green chemistry principle of using renewable feedstocks, thereby reducing the dependence on finite fossil resources.

The Knoevenagel and Perkin reactions, common methods for synthesizing furylacrylic acid, directly employ furfural as a reactant. mdpi.com This direct conversion of a bio-based platform chemical into a valuable product is a cornerstone of a sustainable chemical industry.

Solvent-Free or Environmentally Benign Reaction Conditions

Traditional syntheses of furylacrylic acid often utilize organic solvents like pyridine, which can be toxic and difficult to recycle. mdpi.com Green chemistry encourages the use of solvent-free reaction conditions or the replacement of hazardous solvents with more environmentally benign alternatives.

Solvent-free synthesis has been explored for the Knoevenagel condensation of furfural with malonic acid. mdpi.com These reactions are typically carried out by heating the neat reactants in the presence of a catalyst. This approach eliminates the need for a solvent, simplifying the work-up procedure, reducing waste, and often leading to higher reaction rates.

Where a solvent is necessary, the focus is on using green solvents . Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Research into aqueous-phase reactions for the synthesis of furylacrylic acid is an active area. Other environmentally benign solvents that could be considered include ionic liquids and deep eutectic solvents, which have low vapor pressure and can often be recycled.

The choice of catalyst also plays a crucial role in the greenness of the synthesis. Replacing traditional catalysts with more sustainable options, such as solid acid or base catalysts that can be easily recovered and reused, is a key objective.

By integrating the use of bio-renewable furfural with solvent-free or green solvent reaction conditions, the synthesis of 2-propenoic acid, 3-(2-furanyl)- can be made significantly more sustainable.

Advanced Spectroscopic and Structural Elucidation of Z 2 Propenoic Acid, 3 2 Furanyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of alkenes. The spatial arrangement of substituents around the carbon-carbon double bond in (Z)- and (E)-isomers leads to distinct NMR spectra, particularly in the chemical shifts and coupling constants of the vinylic protons.

Detailed Proton (¹H) NMR Chemical Shift Analysis, Including Anisotropy Effects for Stereoisomer Differentiation

The ¹H NMR spectrum provides critical data for assigning the Z-configuration. The key parameters are the chemical shifts (δ) of the two olefinic protons (Hα and Hβ) and the scalar coupling constant between them (Jαβ).

In the (Z)-isomer, the carboxylic acid group and the furan (B31954) ring are on the same side of the double bond. This arrangement typically results in a smaller vicinal coupling constant (Jαβ) compared to the corresponding (E)-isomer, usually in the range of 10-12 Hz for cis protons. In contrast, the (E)-isomer of 3-(2-furanyl)propenoic acid exhibits a much larger coupling constant of 15.7 Hz, which is characteristic of trans protons. mdpi.com

The chemical shifts are heavily influenced by magnetic anisotropy. nih.gov This effect arises from the circulation of electrons in π systems (like the furan ring and carbonyl group) which creates localized magnetic fields that can either shield or deshield nearby protons. modgraph.co.uk

Anisotropy of the Carbonyl Group: In the (Z)-isomer, the Hβ proton is positioned in the deshielding zone of the C=O bond, which would tend to shift its resonance downfield.

Anisotropy of the Furan Ring: Conversely, the Hα proton is located cis to the furan ring. Depending on its exact spatial orientation relative to the ring's π system, it can experience either shielding or deshielding effects.

These competing anisotropic effects in the (Z)-isomer result in chemical shifts that are distinct from the (E)-isomer, where both vinylic protons reside in different magnetic environments. The precise chemical shifts depend on the solvent and experimental conditions, but the coupling constant remains the most definitive parameter for assignment.

Table 1: Expected ¹H NMR Data for (Z)-2-Propenoic acid, 3-(2-furanyl)- Note: This table is based on established principles of NMR spectroscopy, as specific experimental data for this isomer is not widely published. Values are estimates.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| COOH | 10-12 | singlet (broad) | - |

| Furan H5 | ~7.6 | doublet | ~1.8 |

| Furan H4 | ~6.5 | dd | ~3.5, ~1.8 |

| Furan H3 | ~6.7 | doublet | ~3.5 |

| Hβ (vinylic) | ~7.0-7.4 | doublet | 10-12 |

| Hα (vinylic) | ~6.0-6.4 | doublet | 10-12 |

Carbon-13 (¹³C) NMR and 2D NMR Techniques for Structural Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (Z)-2-propenoic acid, 3-(2-furanyl)-, seven distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the conjugation within the molecule. The carboxyl carbon (C=O) is typically the most downfield signal.

Table 2: Expected ¹³C NMR Chemical Shifts for (Z)-2-Propenoic acid, 3-(2-furanyl)-

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (acid) | 168-173 |

| C2' (furan, attached to Cβ) | 150-153 |

| C5' (furan) | 145-148 |

| Cβ (vinylic) | 130-135 |

| Cα (vinylic) | 115-120 |

| C4' (furan) | 112-115 |

| C3' (furan) | 110-113 |

To definitively assign these resonances and confirm the structure, two-dimensional (2D) NMR techniques are employed. westmont.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar coupled. It would show a cross-peak between the vinylic protons Hα and Hβ, as well as correlations between the adjacent protons on the furan ring (H3'-H4' and H4'-H5').

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously link the proton signals in Table 1 to the carbon signals in Table 2 (e.g., Hα to Cα, Hβ to Cβ, H3' to C3', etc.).

Together, these NMR techniques provide unequivocal evidence for the molecular structure and the Z-configuration of the double bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of (Z)-2-propenoic acid, 3-(2-furanyl)- is expected to be dominated by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. mdpi.com

C=O Stretch: A strong, sharp band corresponding to the carbonyl stretch of the conjugated carboxylic acid is expected around 1690-1710 cm⁻¹. The (E)-isomer shows this peak at 1699 cm⁻¹. mdpi.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond, which is part of the conjugated system, should appear in the 1620-1640 cm⁻¹ region.

Furan Ring Vibrations: Multiple bands corresponding to the C-H and C=C stretching and ring deformation modes of the furan moiety are expected in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are often weaker in Raman spectra, the C=C stretching of the double bond and the furan ring vibrations are typically strong and sharp, aiding in the characterization of the unsaturated framework.

Table 3: Principal Vibrational Bands for (Z)-2-Propenoic acid, 3-(2-furanyl)-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad, strong) | Weak |

| Carbonyl | C=O stretch | 1690-1710 (strong) | Moderate |

| Alkene | C=C stretch | 1620-1640 (moderate) | Strong |

| Furan Ring | Ring modes | 1400-1600 (multiple) | Strong |

| Alkene | C-H out-of-plane bend (cis) | 675-730 (moderate) | Weak |

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore—the part of the molecule responsible for light absorption—in (Z)-2-propenoic acid, 3-(2-furanyl)- is the entire conjugated system composed of the furan ring, the propenoic acid double bond, and the carbonyl group. vscht.cz

This extended π-system is expected to give rise to two main types of electronic transitions: masterorganicchemistry.com

π→π transition:* An intense absorption band at a shorter wavelength (higher energy), corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

n→π transition:* A weaker absorption band at a longer wavelength (lower energy), resulting from the promotion of a non-bonding electron (from one of the oxygen lone pairs) to a π* antibonding orbital. This transition is often less intense. masterorganicchemistry.com

Due to potential steric hindrance between the furan ring and the carboxylic acid group in the (Z)-isomer, the molecule may be forced out of planarity. This would slightly disrupt the conjugation, likely resulting in a shift of the maximum absorbance (λmax) to a shorter wavelength (a hypsochromic or blue shift) and a decrease in the molar absorptivity (ε) compared to the more planar (E)-isomer.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of C₇H₆O₃ is 138 g/mol . nist.gov

For (Z)-2-propenoic acid, 3-(2-furanyl)-, electron ionization (EI) would first generate a molecular ion [M]⁺• at a mass-to-charge ratio (m/z) of 138. This molecular ion would then undergo fragmentation. Common fragmentation pathways for carboxylic acids and furan-containing compounds suggest the formation of several key fragment ions. libretexts.org

A plausible fragmentation pathway includes:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in a prominent acylium ion at m/z 121 ([M-17]⁺). This fragment is observed in the spectrum of the isomer reported in the NIST database. mdpi.comnist.gov

Loss of a carboxyl radical (•COOH): This fragmentation leads to a C₆H₅O⁺ ion at m/z 93 ([M-45]⁺).

Decarboxylation followed by loss of CO: The molecular ion can also lose CO₂ to give an ion at m/z 94, which can further fragment.

Furan Ring Fragmentation: Cleavage of the furan ring can lead to smaller characteristic ions, such as those at m/z 65 and 39. mdpi.com

Table 4: Expected Mass Spectrometry Fragmentation for (Z)-2-Propenoic acid, 3-(2-furanyl)-

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 138 | [C₇H₆O₃]⁺• | Molecular Ion [M]⁺• |

| 121 | [C₇H₅O₂]⁺ | [M - •OH]⁺ |

| 110 | [C₆H₆O₂]⁺• | [M - CO]⁺• |

| 93 | [C₆H₅O]⁺ | [M - •COOH]⁺ |

| 65 | [C₅H₅]⁺ | Furan ring fragmentation |

These predicted spectroscopic data provide a comprehensive framework for the identification and structural verification of (Z)-2-propenoic acid, 3-(2-furanyl)-, clearly distinguishing it from its (E) counterpart.

Reactivity and Mechanistic Investigations of Z 2 Propenoic Acid, 3 2 Furanyl

Reactions at the α,β-Unsaturated Carboxylic Acid Moiety

The conjugated system of the acrylic acid moiety is a hub of reactivity, participating in a variety of reactions including esterification, amidation, reduction, cycloadditions, and polymerization. The (Z)-configuration of the double bond can impart specific stereochemical outcomes in these transformations.

Chemoselective Reduction of the Double Bond

The selective reduction of the carbon-carbon double bond in (Z)-3-(2-furyl)acrylic acid presents a synthetic challenge due to the potential for concurrent reduction of the furan (B31954) ring or the carboxylic acid group. The furan ring is known to be sensitive to certain reducing conditions, particularly catalytic hydrogenation which can lead to saturation of the heterocyclic ring.

However, chemoselective reduction of the conjugated double bond can be achieved using specific reagents. For instance, the use of 2-phenylbenzimidazoline, generated in situ, has been shown to be an effective method for the selective reduction of the C=C bond in related furan-containing unsaturated nitriles, leaving both the furan ring and the nitrile group intact nih.gov. This methodology could potentially be applied to (Z)-3-(2-furyl)acrylic acid.

Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) has been reported to selectively reduce the alkene double bond while leaving the carboxyl group untouched purdue.edu. Careful control of reaction conditions such as hydrogen pressure, temperature, and catalyst loading is crucial to prevent over-reduction of the furan ring.

| Reducing Agent/Catalyst | Selectivity | Potential Side Reactions |

| 2-Phenylbenzimidazoline | High for C=C double bond | - |

| Catalytic Hydrogenation (e.g., Pd/C) | Selective for C=C double bond | Reduction of furan ring |

Cycloaddition Reactions (Diels-Alder, [2+2] Photocycloaddition)

The conjugated system of (Z)-3-(2-furyl)acrylic acid can participate in cycloaddition reactions, offering a pathway to complex cyclic structures.

Diels-Alder Reactions: In a Diels-Alder reaction, the furan ring can act as the diene component. However, the electron-withdrawing nature of the acrylic acid substituent deactivates the furan ring towards reaction with dienophiles nih.govrsc.orgtno.nl. Consequently, forcing conditions are often required, which can lead to competing reactions or decomposition. The reactivity of the furan diene can be enhanced by performing the reaction in aqueous media or by converting the carboxylic acid to its carboxylate salt, which reduces its electron-withdrawing effect nih.govrsc.org. The stereochemistry of the dienophile is typically retained in the product.

[2+2] Photocycloaddition: The carbon-carbon double bond of the acrylic acid moiety can undergo [2+2] photocycloaddition reactions with other alkenes upon irradiation with UV light. Studies on the related trans-3-(2-furyl)acrylic acid have shown that it can dimerize to form a cyclobutane (B1203170) derivative und.edu. It is expected that (Z)-3-(2-furyl)acrylic acid would undergo similar reactions, potentially leading to cyclobutane products with a specific stereochemistry dictated by the geometry of the starting material and the reaction conditions. The reaction is believed to proceed through a triplet 1,4-biradical intermediate ysu.am.

| Reaction Type | Role of (Z)-3-(2-furyl)acrylic acid | Key Considerations |

| Diels-Alder | Diene (furan ring) | Furan ring is deactivated by the acrylic acid group. Reactivity can be enhanced in water or as a carboxylate salt. nih.govrsc.org |

| [2+2] Photocycloaddition | Alkene (double bond) | Can lead to the formation of cyclobutane derivatives. The reaction likely proceeds via a biradical intermediate. und.eduysu.am |

Radical Polymerization Mechanisms and Stereochemical Control

(Z)-3-(2-furyl)acrylic acid, as a vinyl monomer, has the potential to undergo radical polymerization to form poly((Z)-3-(2-furyl)acrylic acid). The polymerization process is typically initiated by the decomposition of a radical initiator, which then adds to the double bond of the monomer, creating a new radical that propagates the polymer chain youtube.comfujifilm.com.

The polymerization of acrylic acid and its derivatives is a well-established process fujifilm.com. The mechanism involves three main stages: initiation, propagation, and termination youtube.com.

Stereochemical Control: The stereochemistry of the resulting polymer, specifically the tacticity (the stereochemical arrangement of the chiral centers in the main chain), is a critical factor that influences the physical and mechanical properties of the material researchgate.netbham.ac.uk. Controlling the tacticity in radical polymerization is generally challenging. However, several strategies have been developed to influence the stereochemical outcome, including:

Use of bulky substituents: The steric hindrance of large groups on the monomer can favor a specific mode of addition.

Solvent effects: The choice of solvent can influence the transition state of the propagation step.

Use of Lewis acids or hydrogen-bonding additives: These can coordinate to the monomer and/or the growing polymer chain, directing the approach of the incoming monomer chimia.ch.

For (Z)-3-(2-furyl)acrylic acid, the furan ring and the carboxylic acid group could play a role in directing the stereochemistry of the polymerization through steric and electronic interactions. The specific stereochemical outcome would likely depend on the polymerization conditions employed.

Reactions Involving the Furan Ring

The furan ring in (Z)-3-(2-furyl)acrylic acid is an electron-rich aromatic system and is susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene, with a strong preference for substitution at the C5 position (the carbon adjacent to the oxygen and furthest from the substituent) pearson.compearson.com. This is due to the ability of the oxygen atom to stabilize the cationic intermediate (the sigma complex) formed during the reaction.

In the case of (Z)-3-(2-furyl)acrylic acid, the acrylic acid side chain is a deactivating group, which would be expected to decrease the reactivity of the furan ring towards electrophiles compared to unsubstituted furan. However, the ring is still activated enough to undergo substitution under relatively mild conditions. The substitution is expected to occur predominantly at the C5 position.

An example of an electrophilic substitution on a related compound is the nitration of methyl 3-(5-nitro-2-furyl)acrylate, which introduces a second nitro group onto the furan ring chemicalpapers.com. This suggests that even with a deactivating group already present, further substitution is possible.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (-Br, -Cl).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

The reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of strong Brønsted or Lewis acids has been shown to result in the hydroarylation of the carbon-carbon double bond, rather than electrophilic substitution on the furan ring nih.govmdpi.com. This highlights the competition between different reactive sites within the molecule.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO3/H2SO4 | (Z)-3-(5-Nitro-2-furanyl)-2-propenoic acid |

| Bromination | Br2 | (Z)-3-(5-Bromo-2-furanyl)-2-propenoic acid |

Acid-Catalyzed Ring-Opening Transformations

The furan ring, an integral component of (Z)-2-Propenoic acid, 3-(2-furanyl)-, exhibits aromatic character but is also susceptible to ring-opening reactions under acidic conditions. zhishangchem.com This reactivity stems from the ability of the ring's oxygen atom to be protonated, which disrupts the aromatic system and initiates a cascade of transformations leading to acyclic products. The process is typically initiated by an electrophilic attack on the furan nucleus.

In the presence of strong acids, the furan moiety can be protonated, which facilitates cleavage of the ring. This susceptibility is a key characteristic of furan derivatives. While specific studies detailing the ring-opening of the (Z)-isomer are limited, the general mechanism for furan derivatives involves protonation, followed by nucleophilic attack (often by water or another solvent molecule), leading to the formation of dicarbonyl compounds. The conjugated acrylic acid side chain influences the electron density of the furan ring, thereby affecting its stability and the conditions required for ring cleavage.

Hydroarylation Reactions and Electrophilic Activation Pathways in Superacidic Media

The reactivity of 3-(2-furyl)propenoic acids in the presence of arenes has been investigated in superacidic media, leading to hydroarylation products. nih.gov When treated with Brønsted superacids like trifluoromethanesulfonic acid (TfOH), the compound undergoes electrophilic activation, facilitating the addition of an aryl group across the carbon-carbon double bond of the propenoic acid chain. nih.gov

The reaction mechanism, as elucidated by NMR and DFT studies, involves the formation of highly reactive O,C-diprotonated forms of the starting acid. nih.gov These superelectrophilic species are potent enough to react with aromatic compounds in a Friedel-Crafts-type manner. The choice of acid catalyst is critical to the success of the transformation. While a superacid like TfOH is effective, other Lewis and Brønsted acids have been explored with varying results. For instance, trifluoroacetic acid was found to be insufficiently acidic to promote the reaction, whereas sulfuric acid led to the formation of oligomeric materials. nih.gov Aluminum chloride (AlCl₃) has been shown to be an effective Lewis acid catalyst for this transformation. nih.gov

In superacidic media such as TfOH, NMR monitoring has revealed that 3-(2-furyl)propenoic acid derivatives are rapidly converted into oligomeric materials, which underscores the high electrophilic reactivity of the cationic intermediates formed. nih.gov

| Entry | Acid Catalyst | Temperature | Time (h) | Yield of 3-phenyl-3-(furan-2-yl)propanoic acid (%) |

|---|---|---|---|---|

| 1 | CF₃COOH | Room Temp. | 24 | 0 |

| 2 | H₂SO₄ | Room Temp. | 4 | Oligomers |

| 3 | FeBr₃ | Room Temp. | 24 | Oligomers |

| 4 | AlCl₃ | Room Temp. | 1 | 65 |

| 5 | AlCl₃ | Room Temp. | 4 | 47 |

| 6 | AlBr₃ | Room Temp. | 1 | 63 |

Isomerization Studies and Stereochemical Stability

Photochemical Z/E Isomerization Pathways

The stereochemistry of the exocyclic double bond in 3-(2-furanyl)-2-propenoic acid can be influenced by ultraviolet radiation. Photochemical approaches are known to induce alkene isomerization, providing a pathway for the conversion between Z (cis) and E (trans) isomers under mild and neutral conditions. researchgate.net By harnessing the energy from UV light, it is possible to induce isomerization through energy transfer activation pathways. researchgate.net

This photochemical E→Z isomerization is a key step in certain synthetic methodologies and biosynthetic pathways. researchgate.net While the primary outcome of irradiating the E-isomer (trans-3-(2-furyl)acrylic acid) can be a [2+2] photocycloaddition to form cyclobutane dimers, the isomerization to the Z-isomer is a competing and fundamental process. und.edu The absorption of a photon excites the molecule to a higher energy state where rotation around the carbon-carbon double bond becomes possible, allowing for relaxation to either the Z or E ground state.

Thermal and Acid/Base Catalyzed Isomerization Processes

Isomerization of the double bond in 3-(2-furanyl)-2-propenoic acid can also be achieved through thermal means or with the use of acid or base catalysts. Generally, the E-isomer is thermodynamically more stable than the Z-isomer due to reduced steric hindrance.

Base catalysis is a common method for promoting double bond isomerization. researchgate.net In the context of the synthesis of 3-(2-furyl)acrylic acid via the Knoevenagel condensation of furfural (B47365) and malonic acid, organic bases such as pyridine (B92270) or piperidine (B6355638) are often used as catalysts. These conditions typically yield the more stable E-isomer, suggesting that any Z-isomer formed would likely isomerize to the E-form under the reaction conditions. Catalysts like piperidinium acetate have also been shown to give good to excellent results in this synthesis, further highlighting the role of base catalysis in controlling the stereochemical outcome. researchgate.net The mechanism for base-catalyzed isomerization involves the deprotonation at the α-carbon to form a resonance-stabilized carbanion, which can then be reprotonated to yield either isomer, with the equilibrium favoring the more stable E-isomer.

Computational and Theoretical Chemistry Studies of Z 2 Propenoic Acid, 3 2 Furanyl

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.mdpi.comresearchgate.netnih.govsigmaaldrich.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of (Z)-2-Propenoic acid, 3-(2-furanyl)- and its derivatives.

Computational studies, often employing DFT methods, are crucial for determining the most stable geometric conformations of molecules. For derivatives of 3-(2-furyl)acrylic acid, geometry optimization calculations are performed to find the lowest energy structures. nih.gov For some related acids, the minimum internal energy is achieved when the acrylic acid chain is nearly perpendicular to the plane of the furan (B31954) ring. researchgate.net However, for other similar compounds, a planar configuration is found to be the most energetically favorable. nih.gov These studies help in understanding the molecule's preferred shape and how its structure influences its properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energies and shapes of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.commalayajournal.org

In the context of the photodimerization of furylacrylate derivatives, FMO analysis is critical. researchgate.net Theoretical calculations have shown that the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet excited state and the HOMO of the ground state molecule can account for the high regioselectivity observed in the reaction. mdpi.comresearchgate.net This analysis helps in understanding why certain products are formed preferentially over others.

Table 1: Frontier Orbital Data for Reactivity Analysis

| Orbital | Description | Role in Reactivity Prediction |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Determines the nucleophilicity or basicity of the molecule; involved in donating electrons. youtube.comlibretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Determines the electrophilicity of the molecule; involved in accepting electrons. youtube.comlibretexts.org |

| LSOMO | Lowest Singly Occupied Molecular Orbital | In excited triplet states, its interaction with the ground state HOMO explains regioselectivity in photochemical reactions. mdpi.comresearchgate.net |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states.

The photochemical dimerization of 3-(2-furyl)acrylic acid and its esters has been a subject of detailed theoretical investigation. mdpi.comresearchgate.net DFT studies have been employed to understand the mechanism of this [2+2] photocycloaddition. und.edu Calculations have shown that a photosensitizer, such as benzophenone, can facilitate the reaction by populating the excited triplet state of the furylacrylate. mdpi.comresearchgate.net

By calculating the energies of all possible triplet biradical intermediates, researchers have been able to show that the precursor to the major product is the biradical with the lowest energy. researchgate.net The analysis of atomic coefficients on the radical centers in these intermediates helps to justify the observed product distribution, thus explaining both the regio- and stereoselectivity of the photodimerization. researchgate.net

The reaction of 3-(2-furyl)propenoic acids with arenes in the presence of a strong Brønsted superacid like triflic acid leads to hydroarylation products. nih.gov DFT calculations are used to study the reactive electrophilic species involved in these transformations. nih.gov These studies suggest that O,C-diprotonated forms of the starting furan acids are the key intermediates. nih.gov By calculating properties such as Gibbs energies of protonation, charge distribution, and HOMO/LUMO energies of these cationic intermediates, their electrophilicity and reactivity can be estimated, providing a deeper understanding of the reaction mechanism. nih.gov

While direct computational studies predicting the stereoselectivity of catalytic transformations specifically for (Z)-2-Propenoic acid, 3-(2-furanyl)- are not extensively detailed in the provided context, computational methods are a powerful tool for this purpose in organic chemistry. Machine learning, for instance, has been successfully applied to predict the stereoselectivity of reactions involving chiral catalysts. arxiv.org For similar catalytic systems, computational models are built using features of the reactants, catalysts, and reaction conditions to predict the relative proportions of different stereoisomers formed. arxiv.org Such predictive models are invaluable for designing new catalysts and optimizing reaction conditions to achieve high stereoselectivity.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its activity. In the context of chemical reactivity, QSAR aims to predict the rate or equilibrium constant of a chemical reaction based on descriptors derived from the molecular structure. These descriptors can be categorized into several types, including electronic (e.g., partial charges, frontier orbital energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). While extensive QSAR models for the specific chemical reactivity of (Z)-2-Propenoic acid, 3-(2-furanyl)- are not widely documented in publicly available literature, computational and theoretical studies on related furan derivatives provide significant insights into the structural features governing their reactivity.

Detailed research findings from Density Functional Theory (DFT) and other computational methods have elucidated the relationship between the molecular structure of furan-containing compounds and their behavior in chemical reactions, particularly electrophilic reactions. These studies, while not formal QSAR models, serve a similar purpose by establishing a quantitative basis for understanding and predicting reactivity.

Furthermore, theoretical investigations into the electrophilic substitution reactions of furan and its derivatives have employed various reactivity descriptors to predict the most probable sites of reaction. semanticscholar.orgpixel-online.netresearchgate.net These descriptors, derived from quantum chemical calculations, provide a quantitative measure of a molecule's propensity to react with electrophiles. Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining chemical reactivity. For electrophilic attack, a higher HOMO energy indicates a greater willingness to donate electrons.

Fukui Functions: These functions provide information about the change in electron density at a specific point in a molecule when the total number of electrons is changed. They are used to identify the most electrophilic and nucleophilic sites within a molecule. mdpi.com

Electrostatic Potential (ESP) Surfaces: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

While a specific QSAR equation for the reactivity of (Z)-2-Propenoic acid, 3-(2-furanyl)- is not available, the principles of computational chemistry allow for the prediction of its reactivity based on its structural components. The furan ring is an electron-rich aromatic system, generally susceptible to electrophilic attack. pharmaguideline.com The propenoic acid substituent, being an electron-withdrawing group, is expected to influence the reactivity of the furan ring. The (Z)-configuration of the double bond will also play a role in the steric accessibility of different parts of the molecule.

The following table summarizes theoretical reactivity descriptors that are commonly used in computational studies to predict the chemical reactivity of molecules like (Z)-2-Propenoic acid, 3-(2-furanyl)-.

| Descriptor Category | Specific Descriptor | Relevance to Chemical Reactivity |

| Electronic | HOMO Energy | Indicates the ability to donate electrons in reactions with electrophiles. |

| LUMO Energy | Indicates the ability to accept electrons in reactions with nucleophiles. | |

| Fukui Functions (f+, f-, f0) | Identify the most reactive sites for nucleophilic, electrophilic, and radical attack, respectively. | |

| Partial Atomic Charges | Indicate the distribution of electron density and potential reactive sites. | |

| Global | Electrophilicity Index (ω) | A measure of the overall electrophilic nature of a molecule. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | |

| Chemical Potential (μ) | Related to the escaping tendency of electrons from a molecule. | |

| Geometric | Molecular Geometry | The three-dimensional arrangement of atoms influences steric hindrance and accessibility of reactive sites. researchgate.net |

Future Research Directions and Emerging Opportunities for Z 2 Propenoic Acid, 3 2 Furanyl

Exploration of Novel Asymmetric Synthesis Methodologies

The synthesis of α,β-unsaturated carboxylic acids is a well-established field, often employing reactions like the Knoevenagel or Horner-Wadsworth-Emmons reactions. chemistryviews.orgmdpi.com However, achieving high stereoselectivity for the less thermodynamically stable (Z)-isomer, while simultaneously introducing chirality, remains a significant challenge. Future research should focus on developing novel asymmetric methodologies that provide precise control over both aspects of its stereochemistry.

Promising avenues include:

Organocatalysis: Chiral amines or phosphoric acids could be explored to catalyze the condensation reaction between 2-furaldehyde and a suitable two-carbon component, guiding the formation of the (Z)-double bond and inducing enantioselectivity in subsequent transformations.

Transition Metal Catalysis: The use of chiral transition metal complexes, for instance, those based on ruthenium or iridium, could facilitate stereoselective isomerization of a pre-formed alkyne or direct the geometry of olefination reactions.

Biocatalysis: Engineered enzymes could offer an environmentally benign route to produce the enantiopure (Z)-isomer with high fidelity, minimizing the need for extensive purification steps.

The development of such methods would be crucial for accessing enantiomerically pure derivatives of (Z)-2-propenoic acid, 3-(2-furanyl)-, which is vital for applications in pharmaceuticals and agrochemicals where stereochemistry dictates biological activity.

Investigation of Advanced Catalytic Systems for Specific Transformations

The rich functionality of (Z)-2-propenoic acid, 3-(2-furanyl)- makes it an ideal substrate for a wide range of catalytic transformations. Future investigations should target the development of advanced catalytic systems that can selectively modify one part of the molecule while leaving others intact.

Key areas for exploration include:

Asymmetric Hydrogenation: The selective reduction of the carbon-carbon double bond is a critical transformation. While asymmetric hydrogenation of α,β-unsaturated carboxylic acids is well-studied, catalysts based on earth-abundant metals like cobalt are emerging as sustainable alternatives to noble metals like rhodium, ruthenium, and iridium. nsf.govnih.govresearchgate.netacs.orgrsc.org Developing cobalt-based systems that can efficiently hydrogenate the (Z)-isomer with high enantioselectivity would yield valuable chiral 3-(2-furanyl)propanoic acids.

C-H Functionalization: Direct functionalization of the furan (B31954) ring's C-H bonds offers an atom-economical way to introduce new substituents. nih.gov The sensitivity of the furan core to harsh conditions necessitates the development of mild catalytic systems, likely based on palladium or rhodium, that can selectively target the C3, C4, or C5 positions of the furan ring without disrupting the acrylic acid moiety. nih.govresearchgate.netnih.gov

Hydroarylation: Cobalt-catalyzed hydroarylation could be explored to add aryl groups across the double bond, providing access to α- or β-arylated furan propanoic acid derivatives, which are common motifs in biologically active molecules. bohrium.com

Oxidative and Reductive Transformations: Selective oxidation of the furan ring or its controlled reduction to tetrahydrofuran (B95107) derivatives, while preserving the carboxylic acid function, would significantly expand the library of accessible compounds. nih.govmdpi.com

Table 1: Potential Catalytic Transformations for (Z)-2-Propenoic acid, 3-(2-furanyl)-

| Transformation | Target Site | Potential Catalyst Type | Desired Product Class |

|---|---|---|---|

| Asymmetric Hydrogenation | C=C Double Bond | Chiral Co, Rh, Ir, or Ru complexes | Chiral 3-(2-furanyl)propanoic acids |

| C-H Arylation | Furan Ring (C3, C4, C5) | Pd or Rh complexes with specialized ligands | Aryl-substituted furan derivatives |

| Hydroalkenylation | C=C Double Bond | Ni or Co hydride complexes | Branched-chain carboxylic acids |

| Epoxidation/Dihydroxylation | C=C Double Bond | Chiral transition metal-oxo complexes | Chiral epoxy or diol acids |

| Ring-Opening/Rearrangement | Furan Ring | Lewis or Brønsted acids | Acyclic dicarbonyl compounds |

Integration into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov The structure of (Z)-2-propenoic acid, 3-(2-furanyl)- is well-suited for integration into MCR frameworks.

Future opportunities lie in:

Isocyanide-Based MCRs: The carboxylic acid group can participate in classic isocyanide-based reactions like the Passerini and Ugi reactions. nih.govnih.govmdpi.comwikipedia.orgbaranlab.org In a Passerini three-component reaction, the compound could react with an aldehyde and an isocyanide to yield α-acyloxy carboxamides. In a Ugi four-component reaction, it could combine with an aldehyde, an amine, and an isocyanide to produce complex peptide-like structures.

Cycloaddition Reactions: The furan ring can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions, while the activated double bond can act as a dienophile. numberanalytics.com Exploring these reactions in an MCR context could lead to the rapid assembly of complex polycyclic architectures.

Radical-Mediated MCRs: Photoredox or electrochemical methods could initiate radical addition to the α,β-unsaturated system, incorporating multiple new fragments onto the molecular scaffold in a single, controlled process.

Design and Study of Supramolecular Assemblies

The carboxylic acid moiety and the polar furan ring make (Z)-2-propenoic acid, 3-(2-furanyl)- an excellent candidate for constructing ordered supramolecular structures through non-covalent interactions. This opens up avenues in crystal engineering and materials science.

Emerging research directions include:

Hydrogen-Bonded Networks: The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming predictable synthons like dimers or catemers. The furan's oxygen atom can also act as a hydrogen bond acceptor. acs.org Studying the interplay of these interactions could allow for the design of crystalline solids with specific network topologies and physical properties.

Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate to metal ions to form MOFs. Furan-based dicarboxylic acids have been used to create porous frameworks. rsc.org As a monocarboxylic acid, (Z)-2-propenoic acid, 3-(2-furanyl)- could serve as a modulator or a terminal ligand in MOF synthesis, controlling crystal growth and tuning the properties of the final material.

Co-crystallization: Co-crystallization with other active pharmaceutical ingredients (APIs) or functional molecules could be used to modify properties such as solubility, stability, and bioavailability. The principles guiding the supramolecular arrangement of analogous cinnamic acid derivatives can provide a roadmap for these investigations. nih.gov

Exploration of Advanced Material Applications in Sustainable Technologies

Deriving from biomass, furanic compounds are at the forefront of research into sustainable polymers and materials. researchgate.netrsc.org (Z)-2-Propenoic acid, 3-(2-furanyl)- can serve as a valuable monomer for creating novel, bio-based materials with advanced functionalities.

Key opportunities include:

Bio-based Polymers: The acrylic double bond is susceptible to polymerization. It can be used as a monomer or co-monomer in radical or anionic polymerization to create polymers with a furan-containing side chain. These materials could offer alternatives to petroleum-based plastics like polystyrene or polyacrylates. researchgate.netmdpi.com The resulting polymers may exhibit unique thermal and mechanical properties. acs.org

Photocrosslinkable Materials: The α,β-unsaturated system is photoreactive. Like cinnamic acid derivatives, it can undergo [2+2] photocycloaddition upon exposure to UV light. nih.govrsc.org This property can be exploited to create photo-crosslinkable polymers for applications in photoresists, coatings, and additive manufacturing (3D printing). rsc.org The resulting cyclobutane (B1203170) rings in the polymer backbone would impart rigidity and alter the material's properties.

Functional Surface Modification: The carboxylic acid group allows the molecule to be grafted onto surfaces of materials like cellulose (B213188), metal oxides, or other polymers, imparting new functionality such as hydrophobicity, antibacterial properties, or UV-shielding capabilities. nih.gov

Table 2: Potential Sustainable Technology Applications

| Application Area | Role of the Compound | Potential Technology |

|---|---|---|

| Bioplastics | Monomer / Co-monomer | Production of bio-based polyesters and polyacrylates. |

| Coatings & Adhesives | Crosslinking Agent | UV-curable coatings and pressure-sensitive adhesives. |

| 3D Printing | Photoreactive Monomer | Development of sustainable resins for stereolithography. acs.org |

| Biomedical Materials | Functional Backbone | Creation of drug delivery systems and tissue engineering scaffolds. rsc.org |

| Smart Materials | Photoresponsive Unit | Development of shape-memory polymers and self-healing materials. semanticscholar.org |

Q & A

Q. What strategies validate the compound’s spectroscopic signatures (NMR, IR) against computational predictions?

- Methodological Answer: Compare experimental H/C NMR shifts (e.g., δ 6.2–6.8 ppm for vinylic protons) with DFT-calculated chemical shifts (GIAO method). IR carbonyl stretching frequencies (~1700 cm) are validated via harmonic vibrational frequency calculations. Database cross-referencing (e.g., NIST Chemistry WebBook) ensures consistency with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.